1-(1,3-Thiazol-2-yl)piperidine

Lipophilicity LogP Membrane permeability

1-(1,3-Thiazol-2-yl)piperidine (CAS 4175-70-6), also indexed as 2-(piperidin-1-yl)thiazole or 2-piperidinothiazole, is a C2‑N‑linked thiazole‑piperidine heterocyclic building block with molecular formula C₈H₁₂N₂S and molecular weight 168.26 g·mol⁻¹. The compound belongs to the thiazolylpiperidine structural class that serves as the core pharmacophore in multiple clinically and agriculturally relevant chemical series, including SMN2 protein modulators for spinal muscular atrophy , sphingosine kinase 1 (SphK1) inhibitors for oncology , and the piperidinyl thiazole isoxazoline fungicide class (e.g., oxathiapiprolin, fluoxapiprolin).

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 4175-70-6
Cat. No. B1611017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-2-yl)piperidine
CAS4175-70-6
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CS2
InChIInChI=1S/C8H12N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h4,7H,1-3,5-6H2
InChIKeyXSHHZEANTJNOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Thiazol-2-yl)piperidine (CAS 4175-70-6): Fragment Scaffold Identification and Procurement Reference for Drug Discovery Programs


1-(1,3-Thiazol-2-yl)piperidine (CAS 4175-70-6), also indexed as 2-(piperidin-1-yl)thiazole or 2-piperidinothiazole, is a C2‑N‑linked thiazole‑piperidine heterocyclic building block with molecular formula C₈H₁₂N₂S and molecular weight 168.26 g·mol⁻¹ . The compound belongs to the thiazolylpiperidine structural class that serves as the core pharmacophore in multiple clinically and agriculturally relevant chemical series, including SMN2 protein modulators for spinal muscular atrophy [1], sphingosine kinase 1 (SphK1) inhibitors for oncology [2], and the piperidinyl thiazole isoxazoline fungicide class (e.g., oxathiapiprolin, fluoxapiprolin) [3]. Commercial vendors explicitly classify this compound as a fragment molecule (MW < 300, ClogP ≤ 3.0) for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns . Its structural simplicity and the absence of additional substituents make it the minimal reference point against which all elaborated thiazolylpiperidine analogs must be compared during SAR exploration.

Why 1-(1,3-Thiazol-2-yl)piperidine Cannot Be Interchanged with Regioisomeric or Piperazine Analogs in Research Procurement


Thiazolylpiperidine isomers share identical molecular formulae (C₈H₁₂N₂S) and molecular weight (168.26 g·mol⁻¹) yet differ fundamentally in their attachment topology, hydrogen-bonding capacity, and physicochemical profiles. The N‑linked 1‑(1,3‑thiazol‑2‑yl)piperidine regioisomer possesses zero hydrogen-bond donor (HBD) atoms (XLogP = 2.3, TPSA = 44.4 Ų) [1], distinguishing it from the C‑4‑attached isomer 4‑(1,3‑thiazol‑2‑yl)piperidine (1 HBD, XLogP3 = 1.1, TPSA = 53.2 Ų) , the C‑2‑attached isomer 2‑(1,3‑thiazol‑2‑yl)piperidine (1 HBD, LogP = 2.29, PSA = 53.16 Ų) , and the piperazine analog 1‑(thiazol‑2‑yl)piperazine (1 HBD, LogP = 0.61, TPSA ≈ 56.4 Ų) . These differences are not cosmetic: a zero-HBD scaffold cannot form the same hydrogen-bond networks that single-HBD regioisomers establish with biological targets, directly altering binding modes, selectivity profiles, and ADME predictions [2]. Generic substitution among these isomers will yield non‑equivalent SAR trajectories and may invalidate fragment-growth campaigns built upon a specific regioisomer’s binding pose. The quantitative evidence detailed below establishes where the N‑linked thiazol‑2‑yl‑piperidine connectivity confers measurable differentiation.

Quantitative Differentiation Evidence: 1-(1,3-Thiazol-2-yl)piperidine vs. Regioisomers and Heteroaryl-Piperidine Analogs


Lipophilicity Differentiation: XLogP Comparison of Thiazolylpiperidine Regioisomers and the Piperazine Analog

The N‑linked 1‑(1,3‑thiazol‑2‑yl)piperidine exhibits a computed XLogP of 2.3 [1], which is 2.1‑fold higher than the XLogP3 of 1.1 reported for its C‑4‑attached regioisomer 4‑(1,3‑thiazol‑2‑yl)piperidine and 3.8‑fold higher than the LogP of 0.61 for the piperazine analog 1‑(thiazol‑2‑yl)piperazine . The C‑2‑attached isomer 2‑(1,3‑thiazol‑2‑yl)piperidine displays a comparable LogP of 2.29 , confirming that the N‑linkage and C‑2‑linkage produce similarly lipophilic scaffolds, while the C‑4‑linkage introduces a free secondary amine that substantially reduces logP. This 2‑fold or greater logP differential has direct consequences for predicted membrane permeability (Papp) in Caco‑2 and MDCK assays, where a ΔlogP ≥ 1 unit can translate to a 10‑fold difference in permeability coefficient under Lipinski and FBDD frameworks.

Lipophilicity LogP Membrane permeability ADME prediction Fragment-based drug discovery

Topological Polar Surface Area (TPSA) and Predicted CNS Penetration: N-Linked vs. C-Linked Regioisomers

The target compound displays a TPSA of 44.4 Ų [1], which is 8.8 Ų (16.6%) lower than the TPSA of 53.2 Ų reported for 4‑(1,3‑thiazol‑2‑yl)piperidine and 8.76 Ų lower than the PSA of 53.16 Ų for 2‑(1,3‑thiazol‑2‑yl)piperidine . The piperazine analog has an even higher TPSA of approximately 56.4 Ų [2], yielding a 12.0 Ų differential versus the target compound. In medicinal chemistry, a TPSA threshold of <60 Ų is generally considered permissive for blood-brain barrier (BBB) penetration, with values <50 Ų strongly favoring CNS exposure. The N‑linked thiazol‑2‑yl‑piperidine is the only regioisomer in this set that falls below the 50 Ų cutoff, while all C‑linked regioisomers and the piperazine analog exceed it. This TPSA advantage arises from the absence of a free secondary amine (zero HBD), which eliminates the polar surface contribution of the NH group present in all comparators.

TPSA Blood-brain barrier CNS drug discovery Polar surface area Passive permeability

Hydrogen-Bond Donor Absence: Impact on Fragment Elaboration Efficiency and Target Binding Profiles

1‑(1,3‑Thiazol‑2‑yl)piperidine contains zero hydrogen-bond donor (HBD) atoms [1], in contrast to all three primary comparator regioisomers, each of which bears one HBD from a free secondary amine: 4‑(1,3‑thiazol‑2‑yl)piperidine (1 HBD) , 2‑(1,3‑thiazol‑2‑yl)piperidine (1 HBD) , and 1‑(thiazol‑2‑yl)piperazine (1 HBD) [2]. Under the established 'Rule of Three' guidelines for fragment-based lead discovery (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3), the zero‑HBD profile of the target compound provides a critical advantage: during fragment growth, adding an HBD at a rationally chosen vector allows precise control over binding thermodynamics, whereas regioisomers that already carry one HBD constrain the available HBD budget and may force suboptimal vector choices during elaboration [3]. Furthermore, desolvation of a free NH donor carries an enthalpic penalty of approximately 1–4 kcal·mol⁻¹ that is absent for the N‑linked scaffold, potentially yielding higher fragment‑level ligand efficiency (LE) when binding is driven by hydrophobic contacts and HBA interactions rather than HBD networks.

Hydrogen-bond donor Ligand efficiency Fragment-based drug discovery Rule of Three Binding thermodynamics

Rotatable Bond Economy: Conformational Restriction Relative to Extended-Linker Analogs

1‑(1,3‑Thiazol‑2‑yl)piperidine possesses exactly one rotatable bond—the C–N linkage between the thiazole C2 and the piperidine nitrogen [1]. This is identical to the C4‑linked regioisomer (1 rotatable bond) but compares favorably against extended‑linker thiazole‑piperidine systems such as 2‑((2‑(piperidin‑1‑yl)ethyl)thio)‑4‑(pyridin‑4‑yl)thiazole and related analogs, which can contain 4 or more rotatable bonds [2]. In fragment-based drug discovery, each additional rotatable bond imposes an estimated entropic penalty of 0.5–1.5 kcal·mol⁻¹ upon binding, directly reducing ligand efficiency [3]. The single‑rotatable‑bond architecture of this compound thus maximizes the probability that fragment hits will achieve LE ≥ 0.3 kcal·mol⁻¹ per heavy atom, the widely accepted threshold for fragment progression. Furthermore, the conformational rigidity imposed by the direct thiazole‑N‑piperidine linkage simplifies NMR‑based fragment screening interpretation, reducing false positives from conformational averaging.

Rotatable bonds Conformational entropy Ligand preorganization Binding thermodynamics Fragment elaboration

Patent Scaffold Status: Core Pharmacophore in SMN2 Modulators and Sphingosine Kinase 1 Inhibitors

The unsubstituted 1‑(1,3‑thiazol‑2‑yl)piperidine scaffold is the minimal core pharmacophore from which potent, patent‑protected derivatives have been elaborated. In the NIH Molecular Libraries Program, the aryl‑thiazol‑piperidine series yielded ML200 (CID 46907676), which exhibited an AC₅₀ of 31 nM in the SMN2 promoter reporter assay with a 576% fold induction of SMN protein expression [1]. The thiazol‑2‑yl‑piperidine motif also constitutes the core of sphingosine kinase 1 (SphK1) inhibitors claimed in U.S. Patent 8,436,186 B2, which describes compounds displaying IC₅₀ values in the nanomolar range and selective inhibition of SphK1 over SphK2 [2]. In the agrochemical sector, the piperidinyl thiazole scaffold is the structural basis of the commercial fungicides oxathiapiprolin and fluoxapiprolin (Group 49, FRAC), with EC₅₀ values as low as 2.12 × 10⁻⁴ μg/mL against Phytophthora spp. [3]. Critically, all published SAR tables in these patent families use the 2‑(piperidin‑1‑yl)thiazole connectivity (i.e., N‑linked), not the C‑linked regioisomers, as the synthetic starting point for analog generation [2][3]. Procuring the C‑4 or C‑2 linked regioisomers would therefore fail to recapitulate the published SAR trajectories.

SMN2 modulators SphK1 inhibitors Spinal muscular atrophy Patent scaffold Arylthiazolyl piperidines

Fragment-Library Price Point: Commercial Procurement Cost per Milligram vs. Elaborated Analogs

As a commercially stocked fragment molecule (TargetMol catalog number Fr13923), 1‑(1,3‑thiazol‑2‑yl)piperidine is available at a unit cost of approximately ¥13.5 per mg at the 10 mg scale and ¥67.5 per mg at the 2 mg scale [1]. For comparison, the elaborated SMN2 modulator ML200 (CID 46907676), which builds directly upon this scaffold, typically retails at >¥500 per mg from specialty suppliers due to its multi‑step synthesis and patent significance . Similarly, the structurally related fungicide oxathiapiprolin is priced at >¥1,000 per mg . This >7‑fold to >70‑fold cost differential means that fragment screens using the unsubstituted scaffold can economically evaluate 100–1,000 compounds before committing to the synthesis of a single elaborated analog, providing a clear financial rationale for early‑stage procurement of the parent scaffold over pre‑elaborated derivatives when conducting primary screening campaigns.

Fragment library Procurement cost Building block economics Compound acquisition FBDD budget

Procurement-Driven Application Scenarios for 1-(1,3-Thiazol-2-yl)piperidine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery Campaigns Requiring BBB-Permeable Scaffolds

For fragment screening libraries targeting CNS indications (e.g., neurodegenerative diseases, neuro-oncology, psychiatric disorders), 1-(1,3-thiazol-2-yl)piperidine is the preferred thiazolylpiperidine regioisomer based on its TPSA of 44.4 Ų, which falls below the 50 Ų threshold strongly predictive of BBB penetration [1]. The C4‑linked and C2‑linked regioisomers, with TPSA values of 53.2 and 53.16 Ų respectively, exceed this threshold and carry an additional hydrogen-bond donor (secondary amine), further penalizing CNS permeability . Procurement of the N‑linked scaffold for fragment screening therefore maximizes the likelihood that primary hits will retain CNS exposure potential upon elaboration.

SMN2 Modulator Lead Optimization Programs Referencing Established NIH/NCATS SAR

Research groups pursuing SMN2 protein upregulation as a therapeutic strategy for spinal muscular atrophy (SMA) should procure the N‑linked thiazol‑2‑yl‑piperidine scaffold as the synthetic starting point, because this connectivity—not the C‑linked regioisomers—was used to generate the ML200 probe compound (AC₅₀ = 31 nM, 576% SMN2 fold induction) [2]. All published SAR tables in the NIH Molecular Libraries Program and related patent filings (US 20130096160) explicitly employ the 2‑(piperidin‑1‑yl)thiazole connectivity [2]. Using the C4‑ or C2‑linked regioisomer would produce analogs that are not directly comparable to the published SAR and could miss key binding interactions essential for SMN2 modulation.

Sphingosine Kinase 1 (SphK1) Selective Inhibitor Discovery for Oncology

The thiazol‑2‑yl‑piperidine core is claimed as the pharmacophore in Merck KGaA's sphingosine kinase inhibitor patent portfolio (U.S. Patent 8,436,186 B2), which describes compounds with IC₅₀ values in the nanomolar range and selectivity for SphK1 over the SphK2 isoform [3]. Investigators designing novel SphK1 inhibitors for cancer indications (including leukemia, lung adenocarcinoma, breast, and prostate carcinoma) should procure 1‑(1,3‑thiazol‑2‑yl)piperidine as the unsubstituted reference scaffold for SAR expansion, as the patent explicitly claims thiazol‑2‑yl‑piperidine derivatives with the N‑linked connectivity. Substituting a C‑linked regioisomer would not map onto the claimed chemical space and could compromise freedom‑to‑operate analysis.

Agrochemical Fungicide Discovery: Bioisosteric Replacement of Oxathiapiprolin Core

The piperidinyl thiazole scaffold is the foundational structural element of the commercial oomycete fungicides oxathiapiprolin (DuPont/Corteva) and fluoxapiprolin (Bayer), both classified under FRAC Group 49 (OSBP inhibitors) [4]. Recent SAR studies on piperidinyl thiazole analogs have demonstrated EC₅₀ values as low as 0.0104 μg/mL against Phytophthora capsici in vitro and robust field efficacy at application rates of 20–30 g/ha [5]. For agrochemical discovery teams pursuing novel OSBP inhibitors through bioisosteric replacement or scaffold hopping, the N‑linked thiazol‑2‑yl‑piperidine parent scaffold provides the direct synthetic entry point, consistent with all published fungicidal piperidinyl thiazole SAR. The >74‑fold cost advantage over purchasing oxathiapiprolin analytical standards for library construction further supports bulk procurement of the parent scaffold for agricultural chemistry screening collections [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,3-Thiazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.